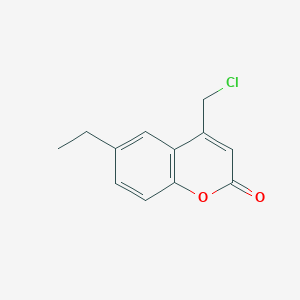

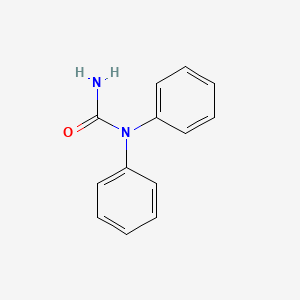

1,1-Diphenylurea

説明

Asym-diphenylurea appears as needles or white crystals. (NTP, 1992)

科学的研究の応用

Anticancer Applications

1,1-Diphenylurea is significant in the field of cancer research. It forms an important link in designing active substances for treating cancer due to its ability to bind with certain acceptors. Diphenylurea shows activity against several human cancer cell lines and is used in synthesizing various anticancer agents, such as sorafenib. It inhibits cell signaling transduction pathways like RAS-RAF-MEK-ERK and PI3K-Akt-mTOR, essential in cancer development. Additionally, it inhibits tumor cell growth by targeting multiple receptor tyrosine kinases, such as VEGFRs, PDGFRs, and EGFRs. Diphenylurea derivatives are also applied in the synthesis of Aurora kinases inhibitors and HDAC inhibitors, which affect cell division and differentiation (W. Yicong, Ren Xinyue, & Guo-Wu Rao, 2019).

Plant Biology and Agriculture

In the agricultural sector, 1,1-Diphenylurea derivatives have been found to stimulate somatic embryogenesis in various Citrus species. They have shown higher embryogenic performance compared to classical cytokinins, indicating their potential in plant tissue culture and plant breeding (A. Carra et al., 2006).

Antiviral Pharmaceutical Research

Research on the conformational preferences of 1,1-Diphenylurea has provided insights into its role in antiviral pharmaceuticals. Studies have explored its structure and binding properties, which are crucial for developing effective antiviral drugs (R. Emery et al., 2004).

Synthetic Chemistry

1,1-Diphenylurea is an intermediate in phosgene-free synthesis routes for important chemicals like methyl N-phenylcarbamate and phenyl isocyanate. This showcases its role in developing safer, more environmentally friendly chemical synthesis methods (A. Vavasori & L. Ronchin, 2012).

Antibacterial Applications

Diphenylurea derivatives have been identified as a new class of antibacterial agents, particularly effective against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA & VRSA). Their structure-activity relationships have been extensively studied, indicating their potential as therapeutic agents in combating bacterial resistance (I. Eissa et al., 2017).

Alzheimer's Disease Research

In the context of Alzheimer's disease, 1,3-diphenylurea derivatives have been designed to act as dual-target-directed agents. They combine BACE 1 inhibitor properties with metal chelating abilities, offering a novel approach in Alzheimer's disease treatment research (Wenhai Huang et al., 2010).

特性

CAS番号 |

603-54-3 |

|---|---|

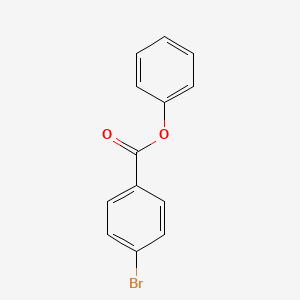

分子式 |

C13H12N2O |

分子量 |

212.25 g/mol |

IUPAC名 |

1,1-diphenylurea |

InChI |

InChI=1S/C13H12N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16) |

InChIキー |

XKAFKUGMXFMRCC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N |

正規SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N |

沸点 |

Decomposes (NTP, 1992) |

密度 |

1.276 (NTP, 1992) |

melting_point |

372 °F (NTP, 1992) |

その他のCAS番号 |

603-54-3 26763-63-3 |

物理的記述 |

Asym-diphenylurea appears as needles or white crystals. (NTP, 1992) |

溶解性 |

less than 1 mg/mL at 72° F (NTP, 1992) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。